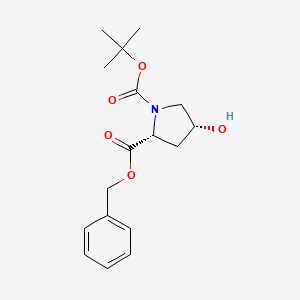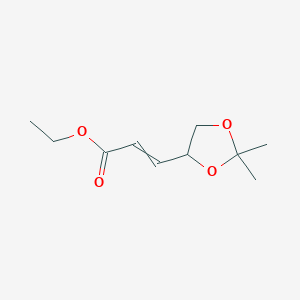
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate
Overview
Description
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is a chemical compound with the molecular formula C10H16O4 . It is also known by several synonyms, including Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate and Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3 . This provides a detailed description of the molecule’s structure, including its stereochemistry. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate are not available, one study suggests that similar compounds may have interactions with serotonergic and glutamatergic systems .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is 200.23 g/mol . It has a density of 1.05 g/mL at 25 °C . The compound’s refractive index is n20/D 1.452 .Scientific Research Applications
Applications in Lignin Acidolysis and Biofuel Production
T. Yokoyama's study presents insights into the acidolysis of lignin model compounds, revealing the significance of the γ-hydroxymethyl group in the mechanism of C6-C2-type model compounds. An enol ether compound similar in structure to Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate was detected, highlighting its relevance in the acidolysis process and indicating a unique mechanism, especially in the presence of HBr (T. Yokoyama, 2015). Additionally, Zhi-Long Xiu and A. Zeng discuss the applications of 1,3-propanediol and 2,3-butanediol in biologically produced diols like Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate. The review emphasizes the importance of improving separation technologies due to the high costs associated with diol recovery from fermentation broth (Zhi-Long Xiu & A. Zeng, 2008).
Electrochemical Surface Finishing and Energy Storage Technology
T. Tsuda, G. Stafford, and C. Hussey review the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs). These RTILs, including those similar to Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, have applications in electroplating and energy storage, highlighting their versatility and potential in various electrochemical technologies (T. Tsuda et al., 2017).
Energy and Environmental Applications
Ayoub O. G. Abdalla and Dong Liu discuss the use of dimethyl carbonate, a compound related to Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, as an oxygenated fuel. This review highlights the potential of such compounds in reducing emissions and their role in sustainable energy solutions (Ayoub O. G. Abdalla & Dong Liu, 2018).
Mechanism of Action
Target of Action
This compound is a complex organic molecule, and its targets could be diverse depending on the context of its use .
Mode of Action
As an organic compound, it may interact with its targets through various mechanisms, such as binding to proteins or enzymes, disrupting cell membranes, or participating in biochemical reactions .
Biochemical Pathways
As an organic compound, it could potentially participate in a variety of biochemical reactions .
Pharmacokinetics
Its bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The effects would depend on the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

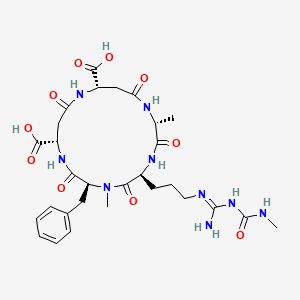
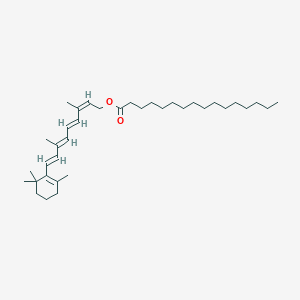
![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)
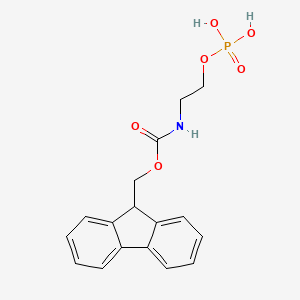
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)


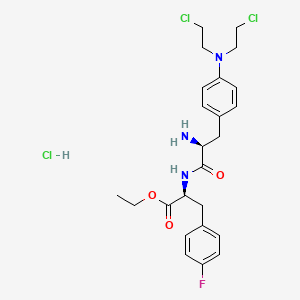
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
